REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH:5]=[O:6]>[Pt]>[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH2:5][OH:6].[CH3:1][O:2][C:3]1[C:10]2[O:11][CH2:12][O:13][C:9]=2[CH:8]=[CH:7][C:4]=1[CH3:5]
|
Name
|
|
Quantity
|
0.6 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(C=O)C=CC2=C1OCO2
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The amount of hydrogen absorption
|
Type
|
FILTRATION
|
Details
|
was filtered out
|
Type
|
ADDITION
|
Details
|
2N NaOH aqueous solution was added to the reaction mixture
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was then extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The liquid extract
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.32 g | |
YIELD: PERCENTYIELD | 84% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CO)C=CC2=C1OCO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.13 g | |
YIELD: PERCENTYIELD | 13% |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC2=C1OCO2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 mg | |
YIELD: PERCENTYIELD | 0.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |